3-{[(Tert-butoxy)carbonyl](3-hydroxypropyl)amino}propanoic acid
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Overview
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a chemical compound with the molecular formula C11H21NO5 and a molecular weight of 247.29 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxypropyl group, and a propanoic acid moiety. This compound is often used in organic synthesis and peptide chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of amino acids with the tert-butoxycarbonyl group. . The reaction conditions usually involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid moiety can be reduced to alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Investigated for potential therapeutic applications due to its ability to modify peptides and proteins.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid involves its ability to act as a protecting group for amino acids. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: Similar in structure but contains a benzyl group instead of a hydroxypropyl group.
tert-Butyl hydrogen malonate: Contains a tert-butyl group but differs in its overall structure and reactivity.
Uniqueness
3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids .
Properties
Molecular Formula |
C11H21NO5 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-[3-hydroxypropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12(6-4-8-13)7-5-9(14)15/h13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
CTTXPICSHIKRSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCO)CCC(=O)O |
Origin of Product |
United States |
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